MDR Reversal Activity: 1,7-Deoxy-4-deacetylbaccatin III Derivative vs. Baccatin III
The taxoid 1,7-deoxy-4-deacetylbaccatin III (compound 12), a derivative of Baccatin IV, demonstrates significant multidrug resistance (MDR) reversal activity in a calcein accumulation assay using MDR human ovarian cancer 2780AD cells. In contrast, Baccatin III (compound 4) exhibits no MDR reversal activity under the same conditions [1]. This functional divergence is attributed to the distinct substitution pattern on the taxane core, specifically the presence of a 4α-hydroxyl group in the active derivative versus a 4α-acetoxyl group in inactive Baccatin III [1].
| Evidence Dimension | MDR Reversal Activity |
|---|---|
| Target Compound Data | Significant activity (recovery of calcein accumulation) |
| Comparator Or Baseline | Baccatin III: No MDR reversal activity |
| Quantified Difference | Qualitative difference (Active vs. Inactive) |
| Conditions | Calcein accumulation assay in MDR human ovarian cancer 2780AD cells |
Why This Matters
This evidence defines a specific functional niche for Baccatin IV derivatives that is absent in the more common comparator Baccatin III, directly guiding researchers toward the appropriate compound for MDR modulation studies.
- [1] Hasegawa, T., et al. (2007). Structure-activity relationships of some taxoids as multidrug resistance modulator. Bioorganic & Medicinal Chemistry Letters, 17(4), 1122-6. View Source
